molecular formula C4H10ClNO2 B13549172 2-Methylalanine-d6 Hydrochloride

2-Methylalanine-d6 Hydrochloride

Cat. No.: B13549172
M. Wt: 145.62 g/mol
InChI Key: QFHPUEPQOHXZSF-TXHXQZCNSA-N
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Description

2-Methylalanine-d6 Hydrochloride is a labeled alanine derivative with the molecular formula C4H4D6ClNO2 and a molecular weight of 145.62 g/mol . This compound is primarily used in research settings, particularly in proteomics and stable isotope labeling studies.

Preparation Methods

The synthesis of 2-Methylalanine-d6 Hydrochloride involves several steps. One method includes condensing 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride

Chemical Reactions Analysis

2-Methylalanine-d6 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Methylalanine-d6 Hydrochloride is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 2-Methylalanine-d6 Hydrochloride involves its incorporation into metabolic pathways as a labeled analog of alanine. This allows researchers to trace and study the compound’s interactions and transformations within biological systems. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

2-Methylalanine-d6 Hydrochloride can be compared with other similar compounds, such as:

    2-Methylalanine: The non-deuterated form of the compound.

    2,2-Dimethylglycine: Another derivative of alanine with similar properties.

    2-Amino-2-methylpropanoic acid: A structurally related compound with different labeling.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways .

Properties

Molecular Formula

C4H10ClNO2

Molecular Weight

145.62 g/mol

IUPAC Name

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H/i1D3,2D3;

InChI Key

QFHPUEPQOHXZSF-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N.Cl

Canonical SMILES

CC(C)(C(=O)O)N.Cl

Origin of Product

United States

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